molecular formula C19H29N3O4S B14624946 N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide CAS No. 56063-15-1

N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide

Cat. No.: B14624946
CAS No.: 56063-15-1
M. Wt: 395.5 g/mol
InChI Key: CJKRUPDPRMNSAJ-GJZGRUSLSA-N
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Description

N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of L-phenylalanine and L-methionine, two naturally occurring amino acids. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which helps in preventing unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide typically involves the protection of the amino group of L-phenylalanine with the Boc group, followed by coupling with L-methioninamide. The Boc group can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The coupling reaction can be facilitated using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple steps of the synthesis efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amines and peptide chains, depending on the specific reactions and conditions used.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide is unique due to the presence of both phenylalanine and methionine residues, which can impart specific properties to the synthesized peptides. The combination of these amino acids can influence the biological activity and stability of the resulting peptides .

Properties

CAS No.

56063-15-1

Molecular Formula

C19H29N3O4S

Molecular Weight

395.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C19H29N3O4S/c1-19(2,3)26-18(25)22-15(12-13-8-6-5-7-9-13)17(24)21-14(16(20)23)10-11-27-4/h5-9,14-15H,10-12H2,1-4H3,(H2,20,23)(H,21,24)(H,22,25)/t14-,15-/m0/s1

InChI Key

CJKRUPDPRMNSAJ-GJZGRUSLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N

Origin of Product

United States

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